A Comprehensive Technical Guide to 3,4-Difluorophenylacetonitrile
A Comprehensive Technical Guide to 3,4-Difluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of 3,4-Difluorophenylacetonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, safety information, and its role as a versatile building block in organic synthesis.
Core Properties and Identification
3,4-Difluorophenylacetonitrile, with the CAS number 658-99-1 , is a colorless to light yellow liquid.[1] Its chemical structure, characterized by a difluorinated benzene ring attached to an acetonitrile group, makes it a valuable precursor in the synthesis of more complex molecules. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target drug candidates.
Physicochemical Data
The following tables summarize the key physical and chemical properties of 3,4-Difluorophenylacetonitrile.
| Property | Value | Reference |
| CAS Number | 658-99-1 | [1] |
| Molecular Formula | C₈H₅F₂N | [1] |
| Molecular Weight | 153.13 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 196 - 198 °C | [1] |
| Density | 1.244 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4844 | [2] |
Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(3,4-difluorophenyl)acetonitrile |
| Synonyms | (3,4-Difluorophenyl)acetonitrile, 3,4-Difluorobenzyl cyanide |
Safety and Handling
3,4-Difluorophenylacetonitrile is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Identification
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Measures
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Role in Synthesis and Drug Discovery
While specific signaling pathways directly modulated by 3,4-Difluorophenylacetonitrile are not extensively documented, its primary significance lies in its role as a versatile building block in medicinal chemistry. The difluorophenyl moiety is a common feature in a variety of bioactive molecules, and the nitrile group serves as a valuable functional handle for further chemical transformations.
The following diagram illustrates the logical workflow of how 3,4-Difluorophenylacetonitrile is utilized in the synthesis of more complex and potentially bioactive molecules.
Caption: Workflow illustrating the synthesis and application of 3,4-Difluorophenylacetonitrile as a key building block in drug discovery.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis, purification, and analysis of 3,4-Difluorophenylacetonitrile, based on information from available patents and general organic chemistry principles. Researchers should note that specific conditions may require optimization.
Synthesis: Cyanation of 3,4-Difluorobenzyl Halide
This method involves the nucleophilic substitution of a halide with a cyanide salt.
Materials:
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3,4-Difluorobenzyl bromide
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
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Deionized water
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Dichloromethane or other suitable organic solvent for extraction
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-difluorobenzyl bromide in DMSO.
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Add sodium cyanide to the solution. The molar ratio of sodium cyanide to the benzyl bromide should be slightly in excess (e.g., 1.1 to 1.5 equivalents).
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Heat the reaction mixture to a temperature between 60-100 °C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
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Extract the aqueous layer with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Vacuum Distillation
The crude 3,4-Difluorophenylacetonitrile can be purified by vacuum distillation to obtain a high-purity product.
Equipment:
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Distillation flask
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Short path distillation head
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Condenser
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Receiving flask
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Vacuum pump
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Heating mantle with a stirrer
Procedure:
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Assemble the distillation apparatus. Ensure all joints are properly sealed.
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Place the crude 3,4-Difluorophenylacetonitrile in the distillation flask with a few boiling chips or a magnetic stir bar.
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Gradually apply vacuum to the system.
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Slowly heat the distillation flask using a heating mantle while stirring.
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Collect the fraction that distills at the appropriate boiling point under the applied vacuum. The boiling point will be lower than the atmospheric boiling point.
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Once the desired fraction is collected, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)
The purity and identity of the synthesized 3,4-Difluorophenylacetonitrile can be confirmed using GC-MS and NMR spectroscopy.
GC-MS Analysis:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable.
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Injector Temperature: Typically set around 250 °C.
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Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
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Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum should show a molecular ion peak (M+) at m/z 153, corresponding to the molecular weight of the compound.
NMR Analysis:
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Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm), and the methylene protons will appear as a singlet at approximately δ 3.7 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.
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¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzene ring.
By following these protocols, researchers can synthesize, purify, and characterize 3,4-Difluorophenylacetonitrile for its use in further research and development activities.
